(2,4,5-Trimethyloxolan-3-yl)methanol

Description

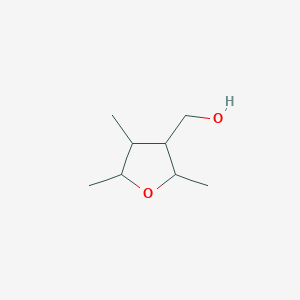

(2,4,5-Trimethyloxolan-3-yl)methanol is a cyclic ether alcohol characterized by a tetrahydrofuran (oxolane) backbone substituted with three methyl groups at positions 2, 4, and 5, and a hydroxymethyl group at position 2.

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(2,4,5-trimethyloxolan-3-yl)methanol |

InChI |

InChI=1S/C8H16O2/c1-5-6(2)10-7(3)8(5)4-9/h5-9H,4H2,1-3H3 |

InChI Key |

RNTARWNJJOESOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(OC(C1CO)C)C |

Origin of Product |

United States |

Biological Activity

(2,4,5-Trimethyloxolan-3-yl)methanol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by relevant research findings and case studies.

Molecular Formula : C10H18O2

Molecular Weight : 170.25 g/mol

IUPAC Name : this compound

Structural Representation :

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways, leading to cell death.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer):

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 30 |

| A549 | 45 |

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted on the antimicrobial efficacy of various extracts containing this compound revealed that it significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent against resistant strains.

-

Anticancer Mechanism Investigation

- In a detailed investigation into its anticancer mechanisms, researchers found that this compound led to an increase in reactive oxygen species (ROS) levels in cancer cells. This ROS accumulation triggered mitochondrial dysfunction and subsequent apoptotic signaling pathways.

Research Findings

Recent studies have provided insights into the pharmacological mechanisms underlying the biological activities of this compound:

-

Mechanism of Action

- The compound appears to interact with specific cellular targets involved in metabolic processes. Its structural features contribute to enhanced binding affinity and selectivity towards these targets.

-

Synergistic Effects

- When used in combination with other antimicrobial agents, this compound exhibited synergistic effects that lowered MIC values significantly.

Comparison with Similar Compounds

Key Observations :

- The additional methyl groups in this compound increase hydrophobicity compared to THFA, as reflected in its higher estimated LogP .

- The cyclic structure and steric bulk likely elevate its boiling point relative to acyclic analogues like EGME.

Reactivity and Stability

- Oxidation: Unlike methanol (prone to oxidation to formaldehyde/formic acid, contributing to its toxicity; see ), the tertiary alcohol group in this compound is less susceptible to oxidation, enhancing stability .

- Acid Sensitivity : The oxolane ring may undergo ring-opening under strongly acidic conditions, similar to THFA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.